4-amino-1H-indazole-5-carboxylic acid
Overview
Description
4-amino-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-amino-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, the S1P1 receptor, in two ways. It can activate the receptor, which helps maintain endothelial barrier integrity . Alternatively, it can induce S1P1 desensitization, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of this compound with the S1P1 receptor affects several biochemical pathways. For instance, activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier . On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier . This can have various molecular and cellular effects, such as preventing the leakage of fluids into tissues and maintaining normal blood pressure. On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia , which can affect the immune response.
Biochemical Analysis
Biochemical Properties
1H-Indazole-5-carboxylic acid, 4-amino- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between 1H-Indazole-5-carboxylic acid, 4-amino- and COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Indazole-5-carboxylic acid, 4-amino- has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1H-Indazole-5-carboxylic acid, 4-amino- involves its interaction with specific biomolecules at the molecular level . This compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition . The binding interactions are facilitated by the unique structural features of 1H-Indazole-5-carboxylic acid, 4-amino-, which allow it to fit precisely into the enzyme’s active site . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-5-carboxylic acid, 4-amino- have been observed to change over time . The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that 1H-Indazole-5-carboxylic acid, 4-amino- remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 1H-Indazole-5-carboxylic acid, 4-amino- can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- vary with different dosages in animal models . At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-Indazole-5-carboxylic acid, 4-amino- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 1H-Indazole-5-carboxylic acid, 4-amino- in animal models .
Metabolic Pathways
1H-Indazole-5-carboxylic acid, 4-amino- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been found to inhibit key metabolic enzymes, such as those involved in the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carboxylic acid, 4-amino- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms, involving transporters that recognize its structural features . Once inside the cell, 1H-Indazole-5-carboxylic acid, 4-amino- can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 1H-Indazole-5-carboxylic acid, 4-amino- within specific tissues are influenced by its interactions with tissue-specific binding proteins .
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is a key determinant of its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Indazole-5-carboxylic acid, 4-amino- can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is essential for its biochemical and cellular effects .
Preparation Methods
The synthesis of 4-amino-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Industrial production methods often employ solvent-free conditions or the use of environmentally friendly catalysts to minimize byproducts and improve yields .
Chemical Reactions Analysis
4-amino-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include substituted indazoles, carboxylic acids, and amines .
Scientific Research Applications
4-amino-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
4-amino-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:
1H-Indazole-3-carboxylic acid: Another indazole derivative with similar biological activities but differing in the position of the carboxylic acid group.
5-Chloro-1H-indazole-3-carboxylic acid: A chlorinated derivative with enhanced antimicrobial properties.
1H-Indazole-4-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-1H-indazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADENBPCXQSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.